molecular formula C15H18N2O6S B11513036 2-Oxo-6-(piperidine-1-sulfonyl)-benzooxazole-3-carboxylic acid ethyl ester

2-Oxo-6-(piperidine-1-sulfonyl)-benzooxazole-3-carboxylic acid ethyl ester

Cat. No.: B11513036
M. Wt: 354.4 g/mol
InChI Key: MGQPZZSBUVOLFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-OXO-6-(PIPERIDINOSULFONYL)-1,3-BENZOXAZOLE-3(2H)-CARBOXYLATE: is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a piperidinosulfonyl group, which can enhance its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-OXO-6-(PIPERIDINOSULFONYL)-1,3-BENZOXAZOLE-3(2H)-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the condensation of 2-aminophenol with ethyl oxalyl chloride to form the benzoxazole coreThe reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and improve yields. Additionally, the use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-OXO-6-(PIPERIDINOSULFONYL)-1,3-BENZOXAZOLE-3(2H)-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the benzoxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse benzoxazole derivatives.

Scientific Research Applications

ETHYL 2-OXO-6-(PIPERIDINOSULFONYL)-1,3-BENZOXAZOLE-3(2H)-CARBOXYLATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ETHYL 2-OXO-6-(PIPERIDINOSULFONYL)-1,3-BENZOXAZOLE-3(2H)-CARBOXYLATE involves its interaction with specific molecular targets. The piperidinosulfonyl group can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: Known for its antibacterial activity.

    2-Oxo-6-phenyl-4-(piperidin-1-yl)-2H-pyran-3-carbonitrile: Used in various chemical reactions and studies.

Uniqueness

ETHYL 2-OXO-6-(PIPERIDINOSULFONYL)-1,3-BENZOXAZOLE-3(2H)-CARBOXYLATE is unique due to its specific combination of functional groups, which can confer distinct biological activities and chemical reactivity. Its piperidinosulfonyl group, in particular, sets it apart from other benzoxazole derivatives, potentially leading to unique pharmacological properties .

Properties

Molecular Formula

C15H18N2O6S

Molecular Weight

354.4 g/mol

IUPAC Name

ethyl 2-oxo-6-piperidin-1-ylsulfonyl-1,3-benzoxazole-3-carboxylate

InChI

InChI=1S/C15H18N2O6S/c1-2-22-14(18)17-12-7-6-11(10-13(12)23-15(17)19)24(20,21)16-8-4-3-5-9-16/h6-7,10H,2-5,8-9H2,1H3

InChI Key

MGQPZZSBUVOLFH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C2=C(C=C(C=C2)S(=O)(=O)N3CCCCC3)OC1=O

Origin of Product

United States

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